Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
Overview
Description
Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
Research highlights efficient synthetic routes to create thiophene derivatives, which are crucial in various fields such as medicinal chemistry and materials science. For instance, a facile four-component Gewald reaction under organocatalyzed aqueous conditions efficiently forms 2-amino-3-carboxamide derivatives of thiophene, showcasing an environmentally friendly synthesis approach (Abaee & Cheraghi, 2013). Similarly, the synthesis and tautomeric structures of some novel thiophene-based bis-heterocyclic monoazo dyes were studied, highlighting the versatility of thiophene derivatives in dye chemistry (Karcı & Karcı, 2012).
Biological Activities
Thiophene derivatives have been extensively explored for their biological activities. For example, novel 2-aminothiophene derivatives have been evaluated for their antimicrobial activity, underscoring the potential of thiophene compounds in developing new antimicrobial agents (Prasad et al., 2017). Furthermore, pronounced anti-proliferative activity and tumor cell selectivity of certain thiophene derivatives have been observed, suggesting their use in cancer research (Thomas et al., 2017).
Chemical Properties and Applications
The structural and chemical properties of thiophene derivatives also facilitate the development of novel materials and chemicals. For instance, the efficient one-pot, three-component synthesis of 1,5-benzodiazepine derivatives from thiophene aldehydes showcases the utility of thiophene compounds in creating complex molecular architectures (Li & Wang, 2014). Additionally, the study on the structure–activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives provides insights into designing more effective therapeutic agents (Thomas et al., 2014).
Properties
IUPAC Name |
methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-9-4-6-10(7-5-9)11-8-18-13(15)12(11)14(16)17-2/h4-8H,3,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHNJSDIOXJGSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352747 | |
Record name | methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350989-89-8 | |
Record name | methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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